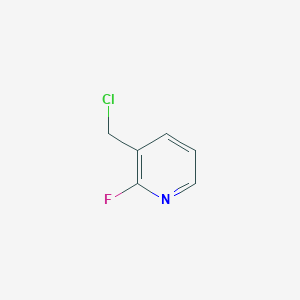

3-(Chloromethyl)-2-fluoropyridine

Descripción general

Descripción

3-(Chloromethyl)-2-fluoropyridine is a chemical compound that contains a chloromethyl group. In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Synthesis Analysis

The synthesis of 3-(Chloromethyl)-2-fluoropyridine involves several steps. One method involves taking 3-methylpyridine as a raw material and oxidizing it into 3-picolinic acid with potassium permanganate . The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .Aplicaciones Científicas De Investigación

Metallation of Heteroaromatic Compounds

Metallation of π-deficient heterocyclic compounds, including fluoropyridines, plays a critical role in synthetic chemistry, enabling the selective functionalization of these molecules for further chemical transformations. The study by Marsais and Quéguiner (1983) on the metallation of π-deficient heterocyclic compounds, including 3-fluoropyridine, highlights the chemoselectivity and regioselectivity achieved through lithiation, leading to the synthesis of various disubstituted pyridines (Marsais & Quéguiner, 1983). This work underscores the potential for using similar strategies in the functionalization of 3-(Chloromethyl)-2-fluoropyridine for synthesizing complex molecular architectures.

Fluorinated Pyrimidines in Cancer Treatment

The clinical applications of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), underscore the significance of fluorinated compounds in medicinal chemistry and oncology. Grem (2000) reviewed the preclinical and clinical development of 5-FU, emphasizing its role in treating solid tumors and the exploration of novel administration methods to improve efficacy and reduce toxicity (Grem, 2000). Such insights highlight the potential for developing new cancer therapeutics based on fluorinated pyridines, including 3-(Chloromethyl)-2-fluoropyridine derivatives, by exploiting their unique pharmacological properties.

Fluorescence Imaging and Diagnostics

BODIPY-based fluorophores, known for their strong fluorescence and stability, are widely used in medical diagnostics and biological studies. Marfin et al. (2017) discussed the advances in BODIPY applications for medical diagnostics, antimicrobial activity, and as labels for biomolecules and drug carriers, providing high-intensity fluorescence and low toxicity (Marfin et al., 2017). The fluorinated nature of 3-(Chloromethyl)-2-fluoropyridine could potentially be leveraged in designing novel BODIPY derivatives for enhanced imaging capabilities and diagnostics.

Fluoropolymer Synthesis

The synthesis and characterization of fluoropolymers, such as Polytetrafluoroethylene (PTFE), demonstrate the importance of fluorinated compounds in materials science. Puts, Crouse, and Améduri (2019) reviewed the synthesis, properties, and applications of PTFE, highlighting its chemical resistance, thermal stability, and unique physical properties (Puts, Crouse, & Améduri, 2019). This review underscores the potential for utilizing fluorinated heterocyclic compounds, including 3-(Chloromethyl)-2-fluoropyridine, in developing new materials with advanced properties.

Safety and Hazards

The safety data sheet for a similar compound, 1-(Chloromethyl)naphthalene, indicates that it is harmful if swallowed, inhaled, or absorbed through the skin. It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

Propiedades

IUPAC Name |

3-(chloromethyl)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNYUNAAFVNAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

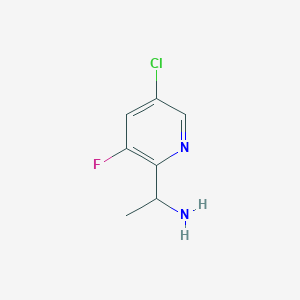

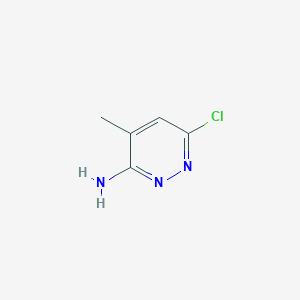

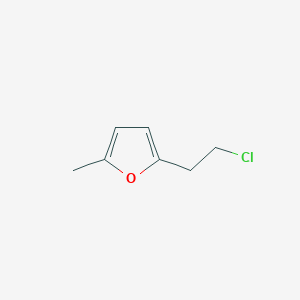

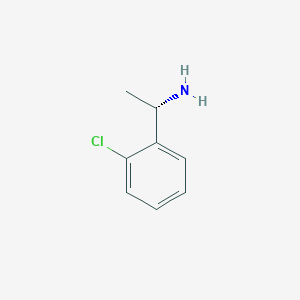

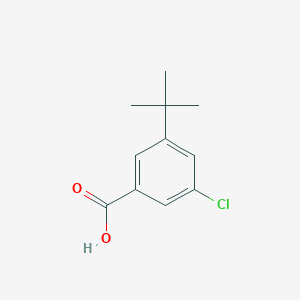

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea](/img/structure/B3024587.png)

![4',5-Dichloro-[1,1'-biphenyl]-2-amine](/img/structure/B3024596.png)

![Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B3024597.png)